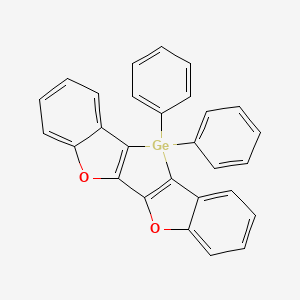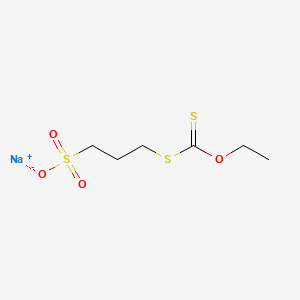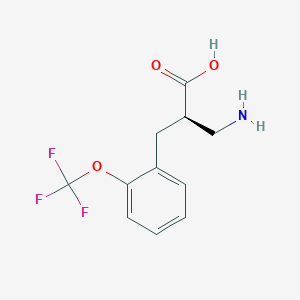
1-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-one is a chemical compound with the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol . This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 5th position on the pyridine ring, with an ethanone group attached to the 3rd position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 1-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 6-fluoro-5-methylpyridine with ethanoyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
1-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-one is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and is used in the development of new pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-one involves its interaction with specific molecular targets. The fluorine atom and the ethanone group play crucial roles in its binding affinity and specificity towards these targets. The compound can inhibit certain enzymes or receptors by forming stable complexes, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
1-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-one can be compared with other similar compounds such as:
1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one: This compound has a similar structure but with the fluorine and methyl groups at different positions on the pyridine ring.
1-(6-Fluoro-3-methylpyridin-2-yl)ethan-1-one: Another similar compound with the fluorine and methyl groups at different positions, affecting its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H8FNO |
|---|---|
Peso molecular |
153.15 g/mol |
Nombre IUPAC |
1-(6-fluoro-5-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8FNO/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4H,1-2H3 |
Clave InChI |
AVEOKEZNXMNKHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1F)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-9-methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12959690.png)







![7-Fluorobenzo[d]isoxazol-5-amine](/img/structure/B12959742.png)
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B12959747.png)


![(2-Phenylbenzo[d]oxazol-6-yl)boronic acid](/img/structure/B12959755.png)

